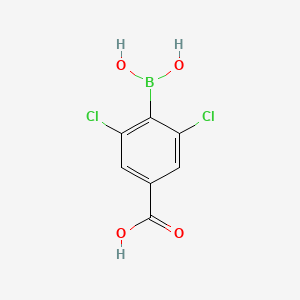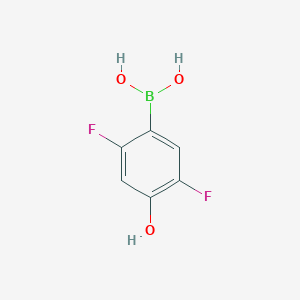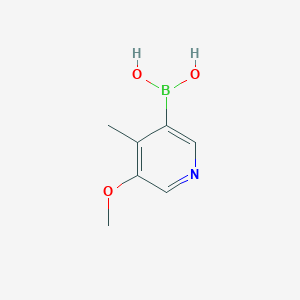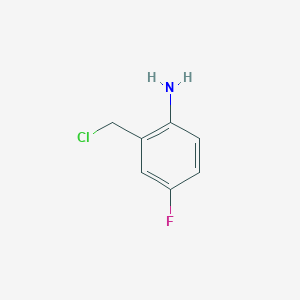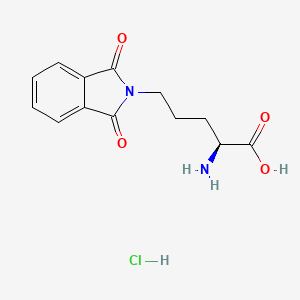
H-Orn(pht)-OH hydrochloride
Übersicht
Beschreibung
H-Orn(pht)-OH hydrochloride, also known as Ornithine hydrochloride, is an important amino acid derivative that has been used for a variety of scientific research applications. It is an intermediate in the urea cycle and is involved in the metabolism of arginine and glutamine. Ornithine hydrochloride is a white, odorless crystalline powder that is soluble in water and slightly soluble in ethanol. It is commonly used in biochemical and physiological research, as well as in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Degradation : H-Orn(pht)-OH hydrochloride might be relevant in the degradation of pharmaceutical compounds. For instance, the degradation of pharmaceuticals like phenytoin (PHT) was studied through processes like UV photolysis, indicating potential applications in water treatment or drug disposal processes (Yuan et al., 2009).
Antioxidant Research : The compound could play a role in antioxidant research. Studies have been conducted on the antioxidant capacities of various substances, including their hydrophilic and lipophilic properties, which may be relevant to understanding the behavior of H-Orn(pht)-OH hydrochloride in different environments (Wu et al., 2004).
Spin Catalysis : In the field of spin catalysis, research has been conducted on the interconversion of nuclear spin isomers, which could be relevant for understanding the magnetic properties or reactivity of H-Orn(pht)-OH hydrochloride (Li et al., 2010).
Photo-Fenton Oxidation Process : The compound may have applications in the study of hydroxyl radical generation and consumption, particularly in processes like photo-Fenton oxidation, which are crucial for environmental remediation and wastewater treatment (Maezono et al., 2011).
End Group Modification in Polymers : H-Orn(pht)-OH hydrochloride might be relevant in polymer science, particularly in the modification of end groups in polymers like polythiophenes. This could have implications in material science and engineering (Liu & Mccullough, 2002).
Terephthalate Dosimetry in Radiation Chemistry : The compound might be relevant in radiation chemistry, particularly in understanding the reactions of hydroxyl radicals with terephthalate, which is important for dosimetry and radiation processing (Matthews, 1980).
Coordination Chemistry and Crystal Structures : In coordination chemistry, H-Orn(pht)-OH hydrochloride might play a role in understanding the coordination behaviors and crystal structures of various complexes, which is crucial for inorganic chemistry and materials science (Casas et al., 2001).
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-(1,3-dioxoisoindol-2-yl)pentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4.ClH/c14-10(13(18)19)6-3-7-15-11(16)8-4-1-2-5-9(8)12(15)17;/h1-2,4-5,10H,3,6-7,14H2,(H,18,19);1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEGWKUKCVDASL-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate](/img/structure/B1426195.png)
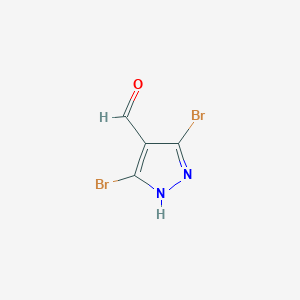


![4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1426201.png)

